molecular formula C16H27NO4 B11834629 Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate

Cat. No.: B11834629
M. Wt: 297.39 g/mol
InChI Key: NVXHINMNNKUZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane core, a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, and a methyl acetate ester at the 1-position. The bicyclo[2.2.2]octane system imparts significant structural rigidity, which can influence conformational stability and molecular interactions. The Boc group serves as a protective moiety for the amine, enhancing synthetic versatility, while the acetate ester modulates solubility and reactivity .

Key physicochemical properties include a molecular weight of 339.83 g/mol (as per Enamine Ltd’s catalogue) and a CAS registry number (63053-14-5) . This compound is primarily utilized as a building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting G protein-coupled receptors (GPCRs) or Toll-like receptors (TLRs) .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]acetate

InChI

InChI=1S/C16H27NO4/c1-14(2,3)21-13(19)17-16-8-5-15(6-9-16,7-10-16)11-12(18)20-4/h5-11H2,1-4H3,(H,17,19)

InChI Key

NVXHINMNNKUZKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of Methyl 4-Aminobicyclo[2.2.2]Octane-1-Carboxylate

This intermediate is synthesized via catalytic hydrogenation of a benzyloxycarbonyl (Cbz)-protected precursor. For example, methyl 4-[(benzyloxy)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate undergoes hydrogenolysis in methanol using 20% Pd(OH)₂/C under hydrogen gas at 20°C for 1 hour. The reaction achieves near-quantitative deprotection, yielding the free amine as confirmed by ¹H NMR (δ 3.64 ppm for methyl ester) and LCMS (m/z 184 [M+H]⁺).

Key Reaction Conditions:

ParameterValue
Catalyst20% Pd(OH)₂/C
SolventMethanol
Temperature20°C
Reaction Time1 hour
Yield>90% (estimated from NMR)

Boc Protection of the Amine

The free amine is subsequently protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For instance, treating methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate with Boc₂O in dichloromethane at 0–25°C for 12–24 hours affords the Boc-protated derivative. The reaction progress is monitored by TLC or LCMS, with purification via flash chromatography (hexane/ethyl acetate).

Optimization Insights:

  • Base Selection : DMAP accelerates the reaction by acting as a nucleophilic catalyst.

  • Solvent Choice : Dichloromethane minimizes side reactions compared to polar solvents.

  • Yield : 75–85% after purification.

Direct Alkylation Strategies

Alternative routes involve introducing the acetate moiety after constructing the bicyclo[2.2.2]octane core.

Alkylation of Bicyclic Amine with Methyl Bromoacetate

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate can be synthesized via alkylation of the Boc-protected amine with methyl bromoacetate. The reaction proceeds in dimethylformamide (DMF) using potassium carbonate as a base at 60–80°C for 6–12 hours.

Representative Data:

ParameterValue
BaseK₂CO₃
SolventDMF
Temperature70°C
Reaction Time8 hours
Yield65% (isolated)

Coupling Reactions for Acetate Installation

Carbodiimide-mediated coupling offers a modular approach to install the acetate group.

EDC/DMAP-Mediated Coupling

A mixture of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, Boc-protected carboxylic acid (e.g., Boc-glycine), EDC HCl, and DMAP in dichloromethane at room temperature for 18 hours yields the target compound. Purification via silica gel chromatography (petroleum ether/ethyl acetate) typically affords moderate yields (27–30%).

Critical Factors:

  • Stoichiometry : Excess EDC (1.5 eq) improves coupling efficiency.

  • Side Reactions : Competitive urea formation is mitigated by DMAP.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

MethodYield RangeKey AdvantagesLimitations
Hydrogenation + Boc70–85%High purity, scalableRequires Pd catalysts
Direct Alkylation60–65%SimplicityLow regioselectivity
EDC Coupling25–30%ModularityLow yield, costly reagents

Industrial-Scale Considerations

For large-scale production, the hydrogenation-Boc protection route is favored due to its robustness and cost-effectiveness. Key industrial parameters include:

  • Catalyst Recycling : Pd/C catalysts are reused after filtration, reducing costs.

  • Solvent Recovery : Methanol is distilled and reused in subsequent batches.

  • Quality Control : In-process LCMS ensures intermediate purity >97%.

Emerging Methodologies

Recent advances focus on flow chemistry and enzymatic catalysis:

  • Continuous Hydrogenation : Microreactors with immobilized Pd catalysts achieve 95% conversion in 10 minutes.

  • Lipase-Mediated Protection : Candida antarctica lipase B (CAL-B) catalyzes Boc protection in aqueous media, avoiding harsh bases.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating further reactions to create more complex molecules.

Synthesis Pathways

The synthesis typically involves several steps, including:

  • Formation of the bicyclic structure.
  • Introduction of the Boc protecting group.
  • Acetylation to yield the final product.

These reactions highlight the compound's utility as an intermediate in synthesizing pharmaceutical agents with desired properties .

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for developing new drugs due to its structural similarities with biologically active compounds. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of bicyclic compounds can exhibit significant anticancer activity against various cancer cell lines. For instance, studies have shown that modifications of similar bicyclic structures can lead to compounds with notable inhibition rates against leukemia and CNS cancer cell lines .
  • Neuroactive Compounds : The unique bicyclic framework allows for potential applications in neuropharmacology, where compounds can be designed to target specific neurological pathways.

Case Studies and Research Findings

Several studies have documented the effectiveness of related compounds, showcasing the potential applications of this compound:

StudyCompound TestedActivityFindings
Güzel-Akdemir et al. (2021)2-aryl-1,3-thiazolidin-4-one derivativesAnticancerSignificant inhibition against leukemia cell line MOLT-4 (84.19%) and CNS cancer cell line SF-295 (72.11%) .
AchemBlock (2023)Bicyclic aminesSynthesis IntermediateDemonstrated versatility in synthesizing complex pharmaceuticals .

Mechanism of Action

The mechanism of action of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane core can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural and functional differences between the target compound and analogous molecules:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
Target Compound 339.83 Bicyclo[2.2.2]octane, Boc-amino, acetate ester Not explicitly stated
Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate (19b) 372.4 [M+Na]+ Phenyl ring, Boc-amino, cyclobutylmethoxy GPR88 agonist (EC₅₀ = 38 nM)
tert-Butyl (4-((3-methyl-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)carbamate (2) Not reported Bicyclo[2.2.2]octane, Boc-amino, pyrazolo-pyridine TLR7/8 antagonist (IC₅₀ = 0.6 µM)
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester Not reported Bicyclo[2.2.2]octane, free amino group, methyl ester Intermediate in peptide synthesis
Key Observations:

Bicyclo[2.2.2]octane Core :

  • The target compound and compound 2 share the bicyclo[2.2.2]octane scaffold, which enhances rigidity and may improve binding specificity compared to phenyl-containing analogs like 19b .
  • In contrast, 19b replaces the bicyclic system with a phenyl ring, increasing aromatic interactions but reducing conformational constraint .

Boc Protection: The Boc group in the target compound and 19b facilitates amine protection during synthesis, whereas 4-aminobicyclo[...] ester lacks this protection, making it prone to undesired reactions .

Functional Group Diversity: The acetate ester in the target compound contrasts with the pyrazolo-pyridine group in 2, which confers TLR7/8 antagonism .

Biological Activity

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate, also known by its IUPAC name, is a bicyclic compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, enhances its stability and solubility, making it a valuable intermediate for various pharmaceutical applications. The molecular formula is C16H27NO4, with a molecular weight of approximately 297.4 g/mol .

The biological activity of this compound primarily stems from its role as a building block in the synthesis of bioactive compounds. The Boc group allows for selective deprotection under mild conditions, facilitating further chemical transformations that can lead to compounds with specific biological activities . While specific biological targets or mechanisms for this compound have not been extensively documented, its structural characteristics suggest potential interactions with various biological pathways.

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs and other complex organic molecules . The ability to modify the amino group post-deprotection allows for the introduction of various functional groups that can enhance biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
Methyl 4-amino-bicyclo[2.2.2]octane-1-carboxylateBicyclic AmineLacks Boc protection; may exhibit different reactivity
4-(Aminomethyl)-bicyclo[2.2.2]octaneBicyclic AmineDifferent functional groups; potential for varied biological activity
4-(tert-Butoxycarbonyl)aminobicyclo[3.3.1]nonan-9-oneBicyclic KetoneSimilar Boc protection; different bicyclic framework

These compounds illustrate variations in functional groups and structural frameworks that may influence their reactivity and biological properties, highlighting the uniqueness of this compound within this class .

Synthesis and Characterization

Research has shown that the synthesis of this compound involves multiple steps including the formation of the bicyclic core through methods such as Diels-Alder reactions . The introduction of the Boc group is typically achieved through reaction with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Biological Screening

In studies focused on related bicyclic compounds, it has been observed that modifications to the amino functionality can significantly alter biological activity . For instance, compounds derived from similar bicyclic frameworks have been screened for their effects on enzyme activities and receptor binding affinities, suggesting that this compound could be explored further for its potential pharmacological properties.

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Key Steps :
    • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the bicyclo[2.2.2]octane amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) under aqueous conditions .
    • Esterification : React the Boc-protected intermediate with methyl chloroacetate to form the acetate ester.
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
  • Optimization :
    • Temperature control (0–25°C during Boc protection to minimize side reactions).
    • Catalytic DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
    • Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Q2. What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify key signals:
    • Boc group: tert-butyl protons (1.2–1.4 ppm, singlet) and carbonyl (δ ~155 ppm).
    • Bicyclo[2.2.2]octane protons: δ 1.5–2.5 ppm (complex splitting due to rigid structure).
    • Methyl ester: δ 3.6–3.7 ppm (singlet) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (calculated for C₁₆H₂₅NO₅: 335.17 g/mol).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area) .

Q. Q3. How should this compound be stored to maintain stability, and what are its degradation pathways under common laboratory conditions?

Methodological Answer:

  • Storage :
    • Anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrolysis of the Boc group or ester .
  • Degradation Pathways :
    • Acidic conditions: Boc group cleavage (e.g., TFA in DCM).
    • Moisture: Ester hydrolysis to carboxylic acid.
    • Light: No significant photodegradation reported, but store in amber vials as a precaution .

Advanced Research Questions

Q. Q4. How does the bicyclo[2.2.2]octane scaffold influence the compound’s reactivity in downstream functionalization or coupling reactions?

Methodological Answer:

  • Steric Hindrance : The rigid bicyclic structure limits nucleophilic attack at the bridgehead positions, directing reactivity to the ester or Boc-protected amine.
  • Coupling Reactions :
    • Amide bond formation: Use EDC/HOBt to activate the carboxylic acid (after ester hydrolysis) for peptide coupling.
    • Suzuki-Miyaura: Requires Pd catalysts (e.g., Pd(PPh₃)₄) for aryl halide substitutions, though yields may vary due to steric constraints .

Q. Q5. What strategies can resolve contradictions in reported biological activity data for analogues of this compound?

Methodological Answer:

  • Reproducibility Checks :

    • Validate synthesis protocols (e.g., Boc deprotection efficiency via LC-MS).
    • Standardize bioassays (e.g., MIC assays with consistent bacterial strains).
  • Structural Variants : Compare analogues (e.g., bicyclo[2.2.1] vs. [2.2.2] scaffolds) to isolate structure-activity relationships (SAR) .

  • Data Table :

    AnalogueScaffoldBioactivity (IC₅₀)Source
    Compound ABicyclo[2.2.1]12 µM (Anticancer)
    Target CompoundBicyclo[2.2.2]8 µM (Anticancer)

Q. Q6. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., protease targets) to assess binding affinity.
  • MD Simulations : Analyze stability of ligand-target complexes (GROMACS, AMBER) over 100 ns trajectories.
  • Key Interactions :
    • Boc group: Hydrophobic contacts with nonpolar receptor pockets.
    • Ester moiety: Hydrogen bonding via carbonyl oxygen .

Q. Q7. What experimental designs are recommended to assess the compound’s stereochemical integrity during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable (slow evaporation from ethyl acetate).
  • Circular Dichroism (CD) : Compare spectra with known chiral standards .

Q. Q8. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be systematically addressed?

Methodological Answer:

  • Solubility Screen :

    • Test solvents (DMSO, MeOH, EtOAc, hexane) at 25°C and 50°C.
    • Quantify via UV-Vis (λmax ~210 nm) or gravimetric analysis.
  • Data Table :

    SolventSolubility (mg/mL)Temperature
    DMSO>5025°C
    Hexane<125°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.